1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Brand Name: Vulcanchem
CAS No.: 1173073-34-1
VCID: VC11961247
InChI: InChI=1S/C17H16FN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23)
SMILES: C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Molecular Formula: C17H16FN3O2
Molecular Weight: 313.33 g/mol

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

CAS No.: 1173073-34-1

Cat. No.: VC11961247

Molecular Formula: C17H16FN3O2

Molecular Weight: 313.33 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea - 1173073-34-1

Specification

CAS No. 1173073-34-1
Molecular Formula C17H16FN3O2
Molecular Weight 313.33 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Standard InChI InChI=1S/C17H16FN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23)
Standard InChI Key SUYUPJIDGAIOEO-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound features a tetrahydroquinoline ring system fused to a urea moiety. The tetrahydroquinoline core is substituted at the 6-position with a urea group, while the 4-fluorophenylmethyl substituent is attached to the urea’s nitrogen atom. This arrangement creates a planar aromatic system (tetrahydroquinoline) connected to a flexible urea linker, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.

Table 1: Molecular Properties of 1-[(4-Fluorophenyl)methyl]-3-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)urea

PropertyValue
CAS Number1173073-34-1
Molecular FormulaC₁₇H₁₆FN₃O₂
Molecular Weight313.33 g/mol
IUPAC Name1-[(4-Fluorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
SMILESO=C(NCc1ccc(F)cc1)NC2=CC=C3N(C(CC3)=O)C2
Topological Polar Surface Area75.6 Ų (estimated)

The fluorophenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the urea moiety offers hydrogen-bonding capacity critical for target engagement .

Synthesis and Physicochemical Characterization

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the urea linkage.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, urea NH), 7.60–6.80 (m, aromatic Hs), 4.30 (d, 2H, CH₂), 2.90 (t, 2H, CH₂), 2.60 (t, 2H, CH₂), 1.90 (m, 2H, CH₂).

    • MS (ESI+): m/z 314.1 [M+H]⁺.

Research Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability (<20% in rodents) and rapid hepatic metabolism. Strategies to improve pharmacokinetics:

  • Prodrug Design: Masking the urea group as a carbamate to enhance absorption.

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Toxicity Profiling

No in vivo toxicity data exist for this compound. Structural analogs show dose-dependent hepatotoxicity (ALT/AST elevation at >50 mg/kg) . Comprehensive safety studies in preclinical models are imperative.

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